molecular formula C10H19NO3 B586715 tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate CAS No. 155837-14-2

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Cat. No.: B586715
CAS No.: 155837-14-2
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclopentyl ring with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivativeThe reaction conditions often involve the use of organic solvents such as methylene chloride or chloroform and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized carbamates.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
  • tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is unique due to its specific cyclopentyl ring structure and the presence of both a hydroxyl group and a tert-butyl carbamate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666925
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454170-16-2, 155837-14-2
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-N-Boc-2-Aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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